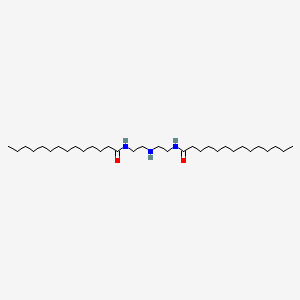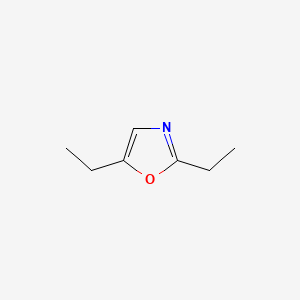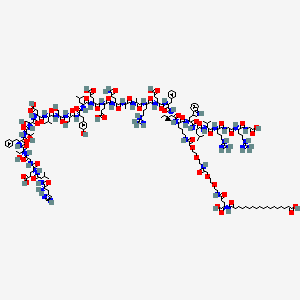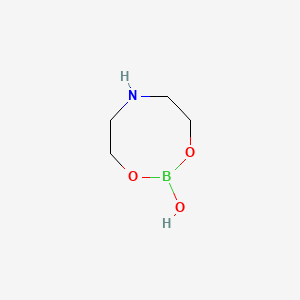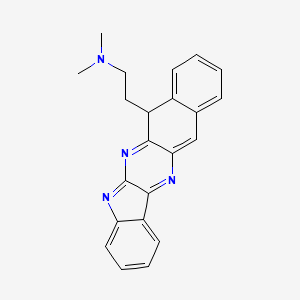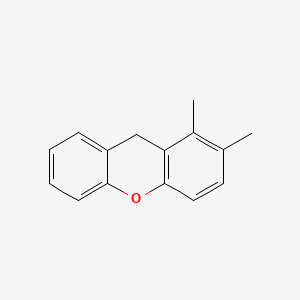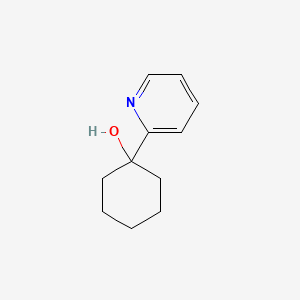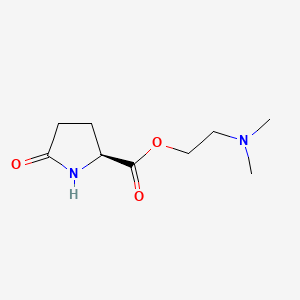
2-(Dimethylamino)ethyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-L-proline derivatives, while reduction can produce 5-hydroxy-L-proline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. Once inside the cell, the compound may undergo enzymatic hydrolysis to release 5-oxo-L-proline, which can participate in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-oxo-L-prolinate: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.
Methyl 5-oxo-L-prolinate: Contains a methyl group instead of a dimethylaminoethyl group.
2-(Dimethylamino)ethyl 5-oxo-D-prolinate: The D-isomer of the compound.
Uniqueness
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological systems, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
34834-78-1 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI-Schlüssel |
VXLWESKPIFFDJU-ZETCQYMHSA-N |
Isomerische SMILES |
CN(C)CCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CN(C)CCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


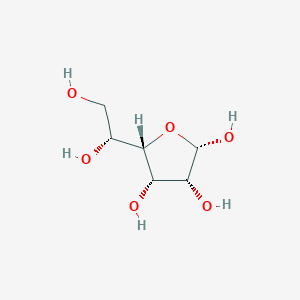

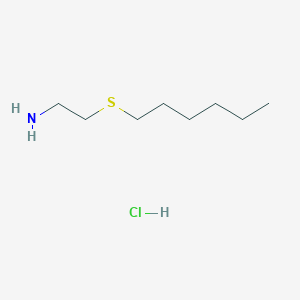

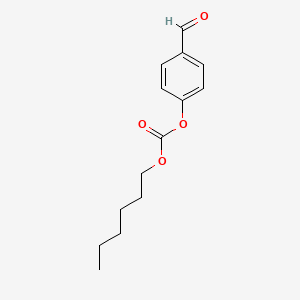
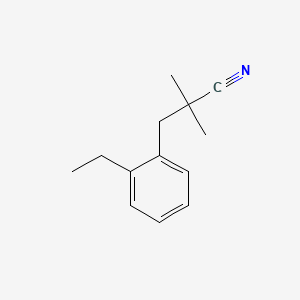
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
